molecular formula C13H11Br2NO2 B1149092 4,7-Dibromo-8-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-52-1

4,7-Dibromo-8-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B1149092
CAS No.: 1242260-52-1
M. Wt: 373.03994
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Description

4,7-Dibromo-8-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H10Br2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromo-8-methylquinoline-3-carboxylic acid ethyl ester typically involves the bromination of 8-methylquinoline-3-carboxylic acid ethyl ester. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-8-methylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace bromine atoms with methoxy groups.

    Suzuki-Miyaura Coupling: A palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a boronic acid derivative.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.

Major Products

    Substitution: Products with various substituents replacing the bromine atoms.

    Coupling: Biaryl compounds formed through the coupling of the quinoline derivative with aryl boronic acids.

    Reduction: 8-Methylquinoline-3-carboxylic acid ethyl ester.

Scientific Research Applications

4,7-Dibromo-8-methylquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4,7-Dibromo-8-methylquinoline-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The bromine atoms and the quinoline core play crucial roles in its interaction with biological targets, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester
  • 4,7-Difluoro-8-methylquinoline-3-carboxylic acid ethyl ester
  • 4,7-Diiodo-8-methylquinoline-3-carboxylic acid ethyl ester

Uniqueness

4,7-Dibromo-8-methylquinoline-3-carboxylic acid ethyl ester is unique due to the presence of bromine atoms, which can be selectively substituted or coupled in various chemical reactions

Properties

IUPAC Name

ethyl 4,7-dibromo-8-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2NO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSUFUXOMXJLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677935
Record name Ethyl 4,7-dibromo-8-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-52-1
Record name Ethyl 4,7-dibromo-8-methyl-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242260-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,7-dibromo-8-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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